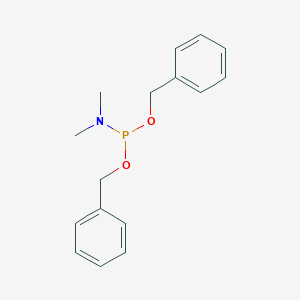

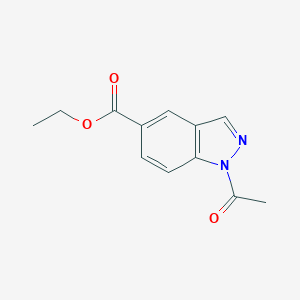

Ethyl 1-acetyl-1H-indazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis Ethyl 1-acetyl-1H-indazole-5-carboxylate, while not directly mentioned in the searched literature, is related to a broad class of compounds involving substitutions at the indazole moiety. These compounds have been synthesized through various methods, often targeting derivatives with specific substitutions for enhanced properties. For instance, the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate has been described, involving various aliphatic or aromatic acyl radicals at the N1 position, with substitutions also present at the 5 position. This approach indicates a versatile method for synthesizing indazole derivatives, which could likely be adapted for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate by modifying the substituents appropriately (Bistocchi et al., 1981).

Molecular Structure Analysis Molecular structure analysis of indazole derivatives emphasizes the significance of substitutions on the core indazole structure in determining the molecular conformation and properties. For related compounds, structural elucidation techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the presence of specific substituents and their positions on the indazole ring. These methods are critical for characterizing Ethyl 1-acetyl-1H-indazole-5-carboxylate, ensuring the correct placement of the acetyl and carboxylate groups (Dzygiel et al., 2004).

Chemical Reactions and Properties The reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate can be inferred from studies on similar compounds, where the presence of functional groups such as acetyl and carboxylate influence the compound's chemical behavior. For instance, acetylation reactions and the susceptibility to undergo further chemical transformations are common areas of interest. These properties are pivotal in determining the compound's utility in further synthetic applications and its interaction with other chemical entities (Dzygiel et al., 2004).

Physical Properties Analysis Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of Ethyl 1-acetyl-1H-indazole-5-carboxylate under different conditions. These properties are influenced by the molecular structure and can be determined experimentally. Studies on related compounds provide insights into methods for assessing these properties, guiding the characterization of new indazole derivatives (Syifa Insani et al., 2015).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and handling of Ethyl 1-acetyl-1H-indazole-5-carboxylate. Research on similar compounds outlines approaches to evaluate these aspects, such as studying the compound's behavior in various chemical reactions and under different environmental conditions. Understanding these properties is essential for utilizing Ethyl 1-acetyl-1H-indazole-5-carboxylate in any chemical synthesis or application (Dzygiel et al., 2004).

Applications De Recherche Scientifique

Pharmacological Importance

The indazole scaffold, which includes Ethyl 1-acetyl-1H-indazole-5-carboxylate, is of great pharmacological importance. It forms the basic structure for a large number of compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activity. Moreover, they have applications in disorders involving protein kinases and neurodegeneration. The defined mechanism of action of these compounds can lead to the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biological Activities

Indazole derivatives, including Ethyl 1-acetyl-1H-indazole-5-carboxylate, are known for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This broad spectrum of activities underlines the potential of these compounds in the development of various therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Chemical Modifications

The synthesis and chemical modifications of indazole derivatives are crucial for enhancing their biological activities and developing them into effective therapeutic agents. Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials have been explored. These methods aim to produce 1-indanones and their derivatives, which are potent in various therapeutic applications including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer compounds, and in the treatment of neurodegenerative diseases. Moreover, they are used as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Propriétés

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

CAS RN |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)